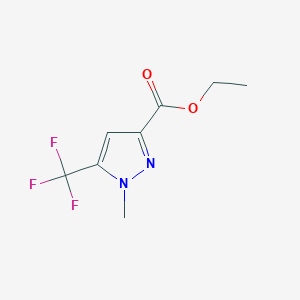

![molecular formula C7H11F2N B1392900 8,8-Difluoro-3-azabicyclo[3.2.1]octane CAS No. 1214875-34-9](/img/structure/B1392900.png)

8,8-Difluoro-3-azabicyclo[3.2.1]octane

説明

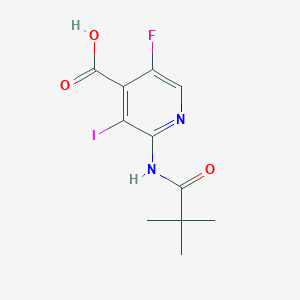

8,8-Difluoro-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H11F2N . The 8-azabicyclo[3.2.1]octane scaffold, which this compound is based on, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic methods . NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules .Chemical Reactions Analysis

Chemical reactions involving this compound derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N’-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry.Physical And Chemical Properties Analysis

This compound hydrochloride is a white solid with a molecular weight of 183.63 . It should be stored at 0-8°C .科学的研究の応用

Enantioselective Construction

Research highlights the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids. These alkaloids have a range of biological activities. Enantioselective construction of this scaffold, which is a central core in these alkaloids, is a focus area. Methods include stereochemical control in the formation of the bicyclic scaffold and desymmetrization processes starting from tropinone derivatives (S. Rodríguez et al., 2021).

Synthesis and Properties

The 2,8-diheterobicyclo[3.2.1]octanes, including variants like 8,8-Difluoro-3-azabicyclo[3.2.1]octane, are significant due to their presence in many biologically active natural products. They are useful as versatile building blocks in organic synthesis. This research provides comprehensive coverage of the literature on these heterocyclic scaffolds (MariFe Flores & D. Díez, 2014).

Efficient Synthesis Approaches

A study reports an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane), using pyroglutamic acid. This involves amide activation and reduction/cyclization of a nitroenamine intermediate. This methodology could be relevant for synthesizing this compound and its analogues (R. Singh et al., 2007).

Nucleofuge Reactions

Research on the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters shows that Selectfluor can act as a nucleofuge for hydrolysis of beta-anti-halides. This study could be relevant for understanding reactions involving this compound (G. Krow et al., 2008).

Molecular Structure Analysis

A study on the molecular structure of 1,4-diazabicyclo[3.2.1]octane, a related compound, used X-ray structural analysis and vibrational analysis of infrared spectrum. This research provides insights into the structure of related bicyclic ring systems, which may include this compound (S. Britvin et al., 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of 8,8-Difluoro-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets and cause significant changes .

Biochemical Pathways

The exact biochemical pathways affected by 8,8-Difluoro-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound is a white solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The specific molecular and cellular effects of 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability.

特性

IUPAC Name |

8,8-difluoro-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZGRQADWCHYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)

![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)

![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)

![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)

![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)

![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)